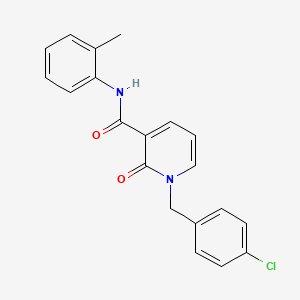

1-(4-氯苄基)-2-氧代-N-(邻甲苯基)-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as CBN-1, is a chemical compound that has garnered interest in the scientific community due to its potential pharmacological applications. CBN-1 belongs to the class of dihydropyridines, which are known for their calcium channel blocking properties.

科学研究应用

Fungicidal Activity

The compound has been synthesized and tested for its fungicidal activity . The study found that the compound displayed excellent fungicidal activity against Rhizoctonia solani . This suggests that it could be used as a potential lead compound for the development of novel fungicides .

Structure-Activity Relationships

The compound’s structure-activity relationships have been investigated with the aim of understanding its fungicidal activity . This research could provide valuable insights into the design and synthesis of novel fungicides .

Aphicidal Activity

The compound has also shown aphicidal activity against Sitobion miscanthi . This suggests that it could be used in the development of novel aphid control agents .

Antifungal Activities

In addition to its fungicidal activity, the compound has also shown antifungal activities against Pythium aphanidermatum . This broadens its potential applications in the field of agriculture .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed using single-crystal x-ray diffraction . This analysis provides valuable information about the compound’s molecular structure, which can be useful in the design and synthesis of similar compounds .

Bioactive Compound Synthesis

The compound has been synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS . This suggests that it could be used in the synthesis of other bioactive compounds .

作用机制

Target of Action

It’s known that benzylic halides typically react via an sn2 pathway . This suggests that the compound might interact with molecules that can undergo nucleophilic substitution reactions.

Mode of Action

The compound likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule

Biochemical Pathways

The compound’s structure suggests it could be involved in reactions at the benzylic position . These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s structure suggests it could cause changes in molecules that undergo nucleophilic substitution reactions .

属性

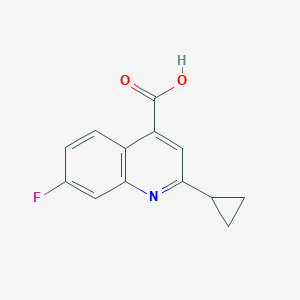

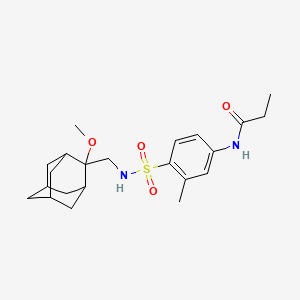

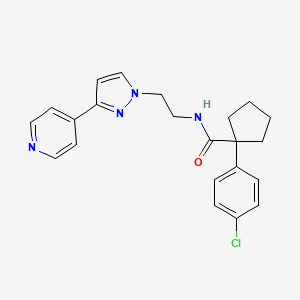

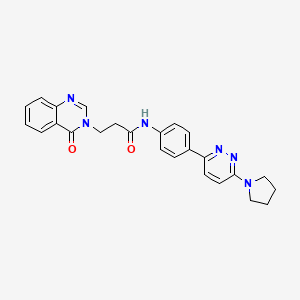

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c1-14-5-2-3-7-18(14)22-19(24)17-6-4-12-23(20(17)25)13-15-8-10-16(21)11-9-15/h2-12H,13H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLSYTYGYBPQJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)

![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)

![4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2379104.png)